

# A Comparative Guide to the Long-Term Safety of D-Psicose (Allulose)

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, understanding the long-term safety of novel food ingredients is paramount. This guide provides a comprehensive comparison of the clinical validation of **D-Psicose**'s (also known as Allulose) safety in long-term use against other widely used low-calorie sweeteners. The information is presented through comparative data tables, detailed experimental protocols, and a visual workflow of a typical long-term safety assessment.

### **Comparative Safety Data of Low-Calorie Sweeteners**

The following tables summarize key quantitative data from long-term clinical studies on **D- Psicose** and its alternatives.



| Sweetener               | Study Duration             | Dosage                                                              | Key Safety<br>Findings                                                                                                                                                    | Adverse Events                                                                                                                                                                                               |
|-------------------------|----------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| D-Psicose<br>(Allulose) | 48 weeks                   | 5g or 15g/day                                                       | No significant changes in total cholesterol, LDL-C, or other cardiovascular risk factors.[1] Significant improvements in hepatic enzyme activities and fatty liver score. | No significant differences in the incidence of adverse events compared to placebo.[1] At high doses (0.5 g/kg body weight), some gastrointestinal symptoms like diarrhea were noted in a separate study. [1] |
| Erythritol              | 3 years<br>(observational) | Not specified<br>(based on<br>circulating levels)                   | Associated with incident (3-year) risk for major adverse cardiovascular events (MACE).                                                                                    | Further long-term safety studies are warranted.                                                                                                                                                              |
| Stevia                  | 12 weeks                   | Commercially<br>available stevia<br>drops (5 drops,<br>twice daily) | Did not influence<br>glucose<br>homeostasis or<br>insulin response<br>in healthy adults.<br>[2]                                                                           | No serious adverse events reported in short- term studies. Long-term data is more limited.                                                                                                                   |
| Sucralose               | 13 weeks                   | Ascending doses<br>up to 500mg/day                                  | No adverse<br>clinical effects<br>noted in blood<br>chemistry,<br>hematology,<br>urinalysis, or                                                                           | No adverse events reported in the study.                                                                                                                                                                     |



|            |                                           |              | electrocardiogra                                                                                                       |                                                                                                                                                           |
|------------|-------------------------------------------|--------------|------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
|            |                                           |              | m parameters.                                                                                                          |                                                                                                                                                           |
| Aspartame  | 24 weeks                                  | 75 mg/kg/day | No persistent changes in vital signs, body weight, or standard laboratory tests.                                       | No statistically significant differences in the number of subjects experiencing symptoms or in the number of symptoms per subject compared to placebo.[3] |
| Monk Fruit | N/A (limited long-<br>term human<br>data) | N/A          | Short-term<br>studies show no<br>severe adverse<br>effects and a<br>reduction in<br>postprandial<br>glucose levels.[4] | Long-term clinical trials are needed to confirm safety and efficacy.[4]                                                                                   |

# **Experimental Protocols for Key Long-Term Safety Studies**

Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are the protocols for key long-term safety studies on **D-Psicose** and a selection of its alternatives.

# D-Psicose (Allulose): 48-Week Safety Study in Subjects with High LDL Cholesterol

- Study Design: A randomized, double-blind, placebo-controlled trial.[1]
- Participants: 90 subjects with high LDL cholesterol levels.[1]



- Intervention: Participants were randomly assigned to one of three groups:
  - High-dose D-Allulose: 15 g/day
  - Low-dose D-Allulose: 5 g/day
  - Placebo: 0 g/day The assigned beverage was consumed daily for 48 weeks.[1]
- Data Collection: Clinical examinations were performed every eight weeks from the start of the intervention until week 52.[1]
- Primary Outcome Measures:
  - Serum total cholesterol and LDL cholesterol levels.
- Secondary Outcome Measures:
  - Other cardiovascular disease risk factors.
  - Hepatic enzyme activities.
  - Fatty liver score.
  - Glucose metabolism markers.
  - Incidence of adverse events.

## Aspartame: 24-Week High-Dose Safety Study in Healthy Volunteers

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[3]
- Participants: 108 healthy male and female volunteers aged 18 to 62 years.[3]
- Intervention: Subjects received either aspartame (75 mg/kg body weight per day) or a placebo in capsule form, administered three times daily for 24 weeks.[3]
- Data Collection:



- Vital signs and body weight were monitored throughout the study.
- Standard laboratory tests were conducted.
- Fasting blood levels of aspartic acid, phenylalanine, other amino acids, and methanol were measured.
- Blood formate levels and 24-hour urinary excretion of formate were assessed.
- Primary Outcome Measures:
  - Changes in vital signs and body weight.
  - Alterations in standard clinical laboratory parameters.
  - Blood levels of aspartame's constituent amino acids and methanol.
- Secondary Outcome Measures:
  - Incidence and number of reported symptoms.[3]

## Visualizing the Research Process

To illustrate the typical workflow of a long-term safety assessment for a novel sweetener, the following diagram is provided.





Click to download full resolution via product page

Figure 1: Generalized workflow for the long-term safety validation of a novel sweetener.



In conclusion, **D-Psicose** (Allulose) has undergone significant clinical evaluation, with studies of up to 48 weeks supporting its safety for long-term consumption at the tested doses. When compared to other low-calorie sweeteners, the available long-term data for **D-Psicose** is robust, particularly in contrast to newer alternatives like monk fruit where long-term human clinical data is still emerging. Established sweeteners like aspartame and sucralose also have a substantial body of long-term safety data. The provided experimental protocols and workflow diagram offer a framework for understanding and evaluating the rigorous process of validating the long-term safety of these sugar alternatives.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Allulose in human diet: the knowns and the unknowns | British Journal of Nutrition |
   Cambridge Core [cambridge.org]
- 2. The Study on Long-Term Toxicity of D-Psicose in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the postprandial blood glucose suppression effect of D-psicose in borderline diabetes and the safety of long-term ingestion by normal human subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Long-Term Safety of D-Psicose (Allulose)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10783083#clinical-validation-of-d-psicose-s-safety-in-long-term-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com